molecular formula C11H18ClN3O3 B1372074 tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate CAS No. 1210153-70-0

tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

Cat. No. B1372074
CAS RN: 1210153-70-0
M. Wt: 275.73 g/mol
InChI Key: LCKVJSWRLFHGCR-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate” is a chemical compound with the CAS Number: 2649087-06-7 . It has a molecular weight of 290.79 . The IUPAC name for this compound is tert-butyl (2- (5- (chloromethyl)-5-methyl-2,5-dihydroisoxazol-3-yl)propan-2-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23ClN2O3/c1-11(2,3)18-10(17)15-12(4,5)9-7-13(6,8-14)19-16-9/h7,16H,8H2,1-6H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.79 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate and similar compounds have been synthesized and characterized, providing insights into their molecular structures and properties. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized using various spectroscopic techniques, and its structure was confirmed by X-ray crystallography (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Some derivatives of this compound have been evaluated for their biological activities. For instance, compounds with similar structures have been tested for their in vitro antibacterial and anthelmintic activities, showing varying degrees of effectiveness (Sanjeevarayappa et al., 2015).

Antitumor Activity

  • Some oxadiazole derivatives, closely related to this compound, have been synthesized and tested for antitumor activity. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Maftei et al., 2013).

Crystallography and Molecular Interactions

  • The crystal structures and molecular interactions of compounds similar to this compound have been extensively studied. These studies provide valuable information about the molecular conformation, hydrogen bonding, and other intermolecular interactions, contributing to a deeper understanding of their chemical behavior (Baillargeon et al., 2017).

Synthesis of Bioactive Compounds

  • Research has focused on synthesizing novel bioactive compounds using this compound derivatives. These studies are significant for the development of new drugs and therapeutic agents (Maftei et al., 2016).

Application in Organic Light Emitting Diodes (OLEDs)

  • Compounds related to this compound have been explored for their potential application in OLEDs. The research in this area aims to develop more efficient and effective materials for use in electronic displays and lighting (Guan et al., 2006).

properties

IUPAC Name

tert-butyl N-[2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O3/c1-10(2,3)17-9(16)14-11(4,5)8-13-7(6-12)18-15-8/h6H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKVJSWRLFHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
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tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
Reactant of Route 6
tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

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